molecular formula C12H16N2O3 B13455361 Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13455361
M. Wt: 236.27 g/mol
InChI Key: PCDGCTPIXUEYRN-UHFFFAOYSA-N
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Description

Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The spirocyclic framework provides a rigid and three-dimensional structure, which is beneficial for interacting with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves multiple steps. One efficient synthetic route includes the reduction of a nitrile intermediate using lithium aluminum hydride, which furnishes the primary amine. This amine then spontaneously displaces a tosyl group to form the azaspiro[3.3]heptane derivative . Another method involves the use of Baeyer-Villiger monooxygenase-catalyzed oxidation to prepare γ-butyrolactone derivatives .

Industrial Production Methods

the scalable synthetic routes described in the literature suggest that it can be produced in sufficient quantities for research and development purposes .

Scientific Research Applications

Mechanism of Action

The mechanism of action for tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is not fully elucidated. its spirocyclic structure allows it to interact with various molecular targets, potentially inhibiting or modulating biological pathways. The rigid framework of the compound provides a unique three-dimensional shape that can fit into specific binding sites on proteins or enzymes, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the cyano group, which adds to its chemical reactivity and potential for further functionalization. This distinguishes it from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

tert-butyl 3-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C12H16N2O3/c1-11(2,3)17-10(16)14-7-12(9(14)6-13)4-8(15)5-12/h9H,4-5,7H2,1-3H3

InChI Key

PCDGCTPIXUEYRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1C#N)CC(=O)C2

Origin of Product

United States

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